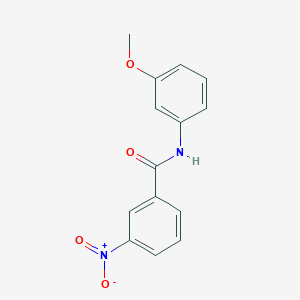
N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPOP is a highly potent and selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase and the substrate receptor.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
A Novel Synthetic Approach for Oxalamides
Research by Mamedov et al. (2016) developed a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for synthesizing similar compounds like "N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide." This method is operationally simple and high-yielding, offering a new formula for both anthranilic acid derivatives and oxalamides, which are important in various chemical and pharmacological studies (Mamedov et al., 2016).
Molecular Interaction Studies
Antagonist Interaction with CB1 Cannabinoid Receptor
A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) by Shim et al. (2002) explored its potent and selective antagonist activity for the CB1 cannabinoid receptor. This study's molecular analysis and pharmacophore models could inform research on similar N1-N2 compounds and their interactions with biological receptors, providing insights into potential therapeutic applications (Shim et al., 2002).
Antiviral Applications
Enhancing HIV-1 Neutralization Epitopes
Yoshimura et al. (2010) investigated N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), which blocks the interaction between HIV-1 gp120 and CD4. The study found that compounds like NBD-556 could enhance the binding of anti-gp120 monoclonal antibodies, suggesting that similar N1-N2 compounds could have applications in enhancing antiviral activities, particularly against HIV-1 (Yoshimura et al., 2010).
Catalytic and Synthetic Applications
Copper-Catalyzed Coupling Reactions
A study by Chen et al. (2023) on N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) demonstrated its effectiveness as a ligand in copper-catalyzed coupling reactions. This research indicates the potential use of related N1-N2 compounds in catalyzing reactions for synthesizing complex organic molecules, which is crucial for drug development and materials science (Chen et al., 2023).
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-14-7-9-18(10-8-14)29(27,28)24-11-3-6-17(24)13-22-19(25)20(26)23-16-5-2-4-15(21)12-16/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLAOXMUYAHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

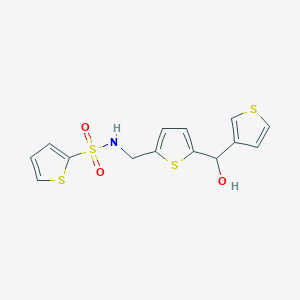

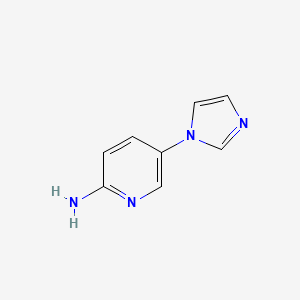
![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)

![1-[(E)-But-2-enoyl]azetidine-2-carboxamide](/img/structure/B2474002.png)
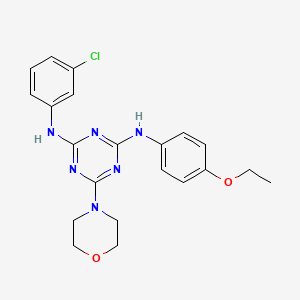
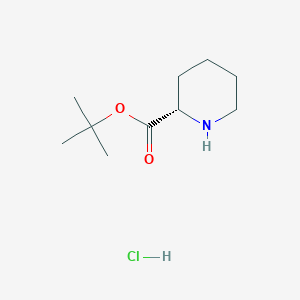
![Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2474005.png)
![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)
![Benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2474007.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2474008.png)
